molecular formula C7H11N3 B1293963 N2,N2-Dimethylpyridine-2,5-diamine CAS No. 4928-43-2

N2,N2-Dimethylpyridine-2,5-diamine

Cat. No. B1293963
Key on ui cas rn: 4928-43-2
M. Wt: 137.18 g/mol
InChI Key: OBOSXEWFRARQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05328922

Procedure details

2-Dimethylamino-5-nitropyridine (D34) (1.64 g, 9.8 mM) was stirred with 10% palladium on charcoal (0.16 g) in ethanol (200 ml) under 1 atmos. of hydrogen. After 6 h the catalyst was filtered off onto Kieselguhr and the filtrate was evaporated. The residue was dissolved in diethyl ether, filtered again, and chromatographed on silica gel (50 g) using ether as eluant. The eluted product was purified further by extraction with petrol (bp 60°-80° C.) to give the title compound as a reddish oil (0.66 g; 49%).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][N:4]=1.[H][H]>[Pd].C(O)C>[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([N:2]([CH3:12])[CH3:1])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
CN(C1=NC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 6 h the catalyst was filtered off onto Kieselguhr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (50 g)
CUSTOM
Type
CUSTOM
Details
The eluted product was purified further by extraction with petrol (bp 60°-80° C.)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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